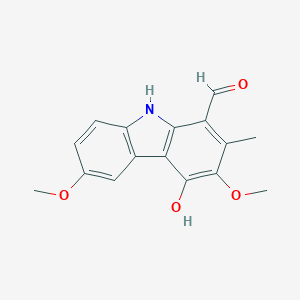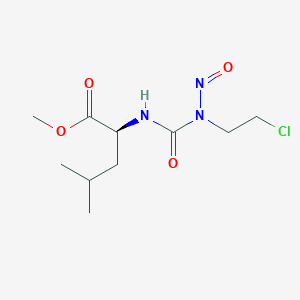
Leucine, N-((2-chloroethyl)nitrosocarbamoyl)-, methyl ester, L-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Leucine, N-((2-chloroethyl)nitrosocarbamoyl)-, methyl ester, L- is a chemical compound that has been used in scientific research for many years. It is a synthetic compound that has been synthesized in the laboratory using various methods.
作用机制
Leucine, N-((2-chloroethyl)nitrosocarbamoyl)-, methyl ester, L- works by inhibiting protein synthesis and promoting protein degradation in cells. It does this by activating the mTOR pathway, which is a key regulator of protein synthesis and degradation. Additionally, Leucine, N-((2-chloroethyl)nitrosocarbamoyl)-, methyl ester, L- has been shown to activate the AMPK pathway, which is a key regulator of glucose metabolism.
生化和生理效应
Leucine, N-((2-chloroethyl)nitrosocarbamoyl)-, methyl ester, L- has been shown to have a variety of biochemical and physiological effects. It has been shown to increase muscle protein synthesis and decrease muscle protein breakdown. It has also been shown to improve insulin sensitivity and glucose metabolism. Additionally, Leucine, N-((2-chloroethyl)nitrosocarbamoyl)-, methyl ester, L- has been shown to have anti-inflammatory and antioxidant effects.
实验室实验的优点和局限性
One of the advantages of using Leucine, N-((2-chloroethyl)nitrosocarbamoyl)-, methyl ester, L- in lab experiments is that it is a synthetic compound that can be easily synthesized in the laboratory. Additionally, it has been extensively studied, and its effects on protein synthesis, glucose metabolism, and muscle growth and repair are well understood. However, one of the limitations of using Leucine, N-((2-chloroethyl)nitrosocarbamoyl)-, methyl ester, L- in lab experiments is that it is a synthetic compound that may not accurately reflect the effects of Leucine in the body.
未来方向
There are many future directions for research on Leucine, N-((2-chloroethyl)nitrosocarbamoyl)-, methyl ester, L-. One direction is to study the effects of Leucine, N-((2-chloroethyl)nitrosocarbamoyl)-, methyl ester, L- on other metabolic pathways, such as lipid metabolism. Another direction is to study the effects of Leucine, N-((2-chloroethyl)nitrosocarbamoyl)-, methyl ester, L- in different cell types and tissues. Additionally, future research could focus on developing new synthetic compounds that are more effective than Leucine, N-((2-chloroethyl)nitrosocarbamoyl)-, methyl ester, L- for studying protein synthesis and degradation in cells.
合成方法
Leucine, N-((2-chloroethyl)nitrosocarbamoyl)-, methyl ester, L- can be synthesized using various methods. One of the most common methods involves the reaction of Leucine with 2-chloroethyl isocyanate in the presence of a base. This reaction results in the formation of Leucine, N-((2-chloroethyl)nitrosocarbamoyl)-, methyl ester, L-. Other methods include the reaction of Leucine with nitrosyl chloride and the reaction of Leucine with chloroacetyl chloride.
科学研究应用
Leucine, N-((2-chloroethyl)nitrosocarbamoyl)-, methyl ester, L- has been used in scientific research for many years. It has been used as a tool for studying protein synthesis and degradation in cells. It has also been used to study the effects of Leucine on muscle growth and repair. Additionally, Leucine, N-((2-chloroethyl)nitrosocarbamoyl)-, methyl ester, L- has been used to study the effects of Leucine on insulin signaling and glucose metabolism.
属性
CAS 编号 |
102586-03-8 |
|---|---|
产品名称 |
Leucine, N-((2-chloroethyl)nitrosocarbamoyl)-, methyl ester, L- |
分子式 |
C10H18ClN3O4 |
分子量 |
279.72 g/mol |
IUPAC 名称 |
methyl (2S)-2-[[2-chloroethyl(nitroso)carbamoyl]amino]-4-methylpentanoate |
InChI |
InChI=1S/C10H18ClN3O4/c1-7(2)6-8(9(15)18-3)12-10(16)14(13-17)5-4-11/h7-8H,4-6H2,1-3H3,(H,12,16)/t8-/m0/s1 |
InChI 键 |
IPNGOEYIKUFLIC-QMMMGPOBSA-N |
手性 SMILES |
CC(C)C[C@@H](C(=O)OC)NC(=O)N(CCCl)N=O |
SMILES |
CC(C)CC(C(=O)OC)NC(=O)N(CCCl)N=O |
规范 SMILES |
CC(C)CC(C(=O)OC)NC(=O)N(CCCl)N=O |
其他 CAS 编号 |
102586-03-8 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



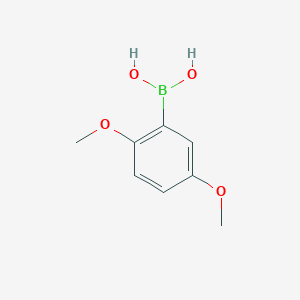
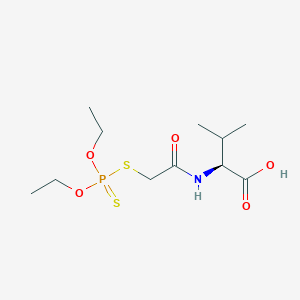
![[1,3]Thiazolo[3,2-a]pyridin-4-ium-3-amine;chloride](/img/structure/B10112.png)
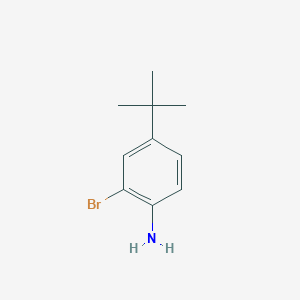
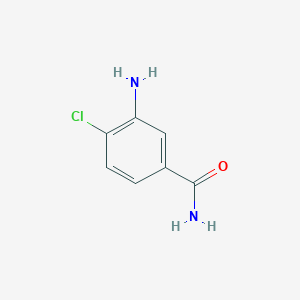

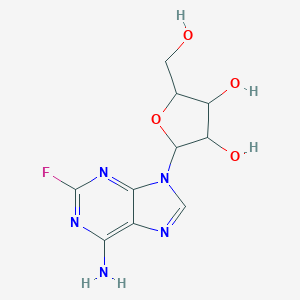
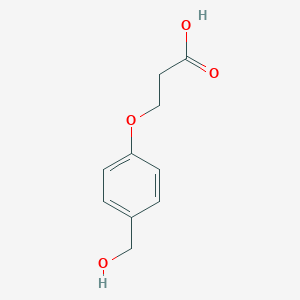
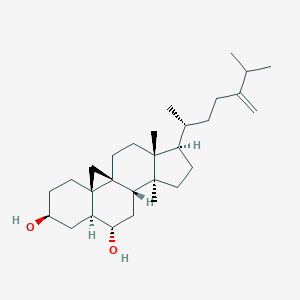
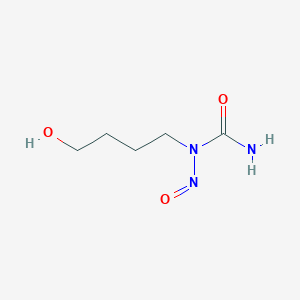
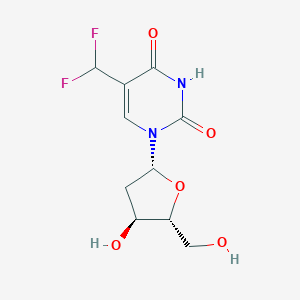
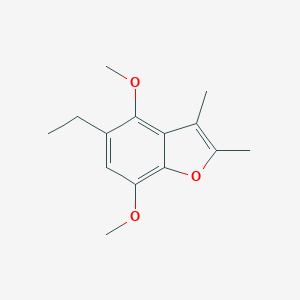
![4-[4-(Methoxycarbonyl)phenyl]benzoic acid](/img/structure/B10126.png)
